(R)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide
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Overview
Description
®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a hydroxyethyl group attached to a phenyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form the acetamide derivative.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: N-substituted acetamide derivatives.
Scientific Research Applications
®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different biological activity.
N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The racemic mixture containing both enantiomers.
Uniqueness
®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture.
This detailed article provides a comprehensive overview of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[3-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-3-8(5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m0/s1 |
InChI Key |
WIHOVWQHRWHMMP-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)[C@H](CO)N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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